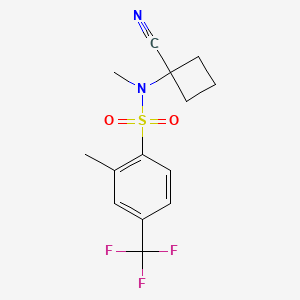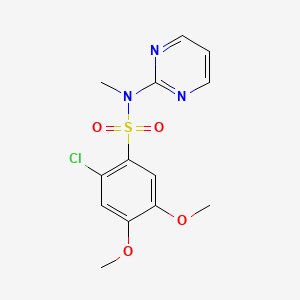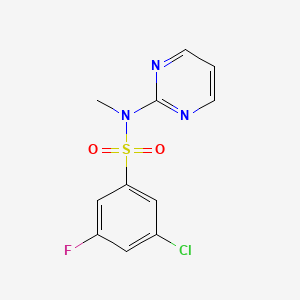![molecular formula C14H15N3O4S B6626637 Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626637.png)
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate, also known as MMB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MMB belongs to the class of sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has also been found to inhibit the activity of certain enzymes, making it a potential target for drug development.
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has also been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been found to exhibit antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit a range of biological activities, making it suitable for use in a variety of experiments. However, there are also limitations to the use of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate may exhibit off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate. One area of research is the development of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate-based drugs for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate in animal models and humans.
Synthesemethoden
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate can be synthesized by reacting 2-methyl-5-nitrobenzoic acid with pyrimidine-2-ylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with methylamine and sodium sulfite to yield Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate. The synthesis of Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-10-5-6-11(9-12(10)13(18)21-3)22(19,20)17(2)14-15-7-4-8-16-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFVIPBJLMISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=NC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)

![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)

![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)




![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)
